BenchChemオンラインストアへようこそ!

3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Chemical procurement Isomer purity Research chemical sourcing

3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1255784-16-7) is a heterocyclic small molecule belonging to the thieno[3,2‑d]pyrimidine‑2,4‑dione family. Its molecular formula is C₁₂H₇ClN₂O₂S (MW 278.71 g/mol).

Molecular Formula C12H7ClN2O2S
Molecular Weight 278.71 g/mol
CAS No. 1255784-16-7
Cat. No. B1421583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS1255784-16-7
Molecular FormulaC12H7ClN2O2S
Molecular Weight278.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=CS3)NC2=O
InChIInChI=1S/C12H7ClN2O2S/c13-7-2-1-3-8(6-7)15-11(16)10-9(4-5-18-10)14-12(15)17/h1-6H,(H,14,17)
InChIKeyYBORZOIYAUOICC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1255784-16-7): Core Structural and Physicochemical Profile


3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1255784-16-7) is a heterocyclic small molecule belonging to the thieno[3,2‑d]pyrimidine‑2,4‑dione family. Its molecular formula is C₁₂H₇ClN₂O₂S (MW 278.71 g/mol) [1]. The compound features a 3‑chlorophenyl substituent at the N3 position of the thieno[3,2‑d]pyrimidine‑2,4‑dione core. Computed physicochemical properties include an XLogP3 of 2.8, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The scaffold is structurally related to purines and has been explored in kinase inhibitor and anti‑cancer drug discovery programmes [2][3].

Why Generic Substitution Fails for 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione


The thieno[3,2‑d]pyrimidine‑2,4‑dione scaffold is highly sensitive to substitution pattern. The position of the chlorine atom on the N‑phenyl ring (meta vs. para) and the nature of additional substituents can drastically alter kinase selectivity, metabolic stability, and off‑target profiles [1][2]. Simply interchanging the 3‑chlorophenyl derivative with its 4‑chlorophenyl isomer (CAS 852854‑16‑1) or with other N3‑substituted analogues risks losing target engagement or introducing unwanted polypharmacology, undermining the reproducibility of in‑vitro and in‑vivo experiments [1][3].

Quantitative Differentiation Evidence for 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione vs. Closest Analogs


Meta-Chloro vs. Para-Chloro Isomer: Purity and Vendor Availability

The target compound (3‑chloro isomer) is offered at purities up to 98% (NLT 98%, MolCore) and 97% (Leyan), while the 4‑chloro isomer (CAS 852854‑16‑1) is typically available at 95% purity (AKSci) . The higher available purity of the 3‑chloro isomer reduces the burden of additional purification steps and minimises the risk of isomeric contamination that could confound structure‑activity relationship (SAR) studies.

Chemical procurement Isomer purity Research chemical sourcing

Predicted Lipophilicity: XLogP3 of the 3‑Chlorophenyl Derivative vs. Unsubstituted Parent Scaffold

The computed XLogP3 of the target compound is 2.8, which is approximately 2.5 log units higher than the unsubstituted parent scaffold 1H‑thieno[3,2‑d]pyrimidine‑2,4‑dione (XLogP3 ≈ 0.3) [1][2]. This increase in lipophilicity correlates with enhanced passive membrane permeability and potentially greater oral bioavailability, a critical parameter for hit‑to‑lead optimisation [3].

Physicochemical profiling Drug-likeness Lipophilicity

Class‑Level Kinase Inhibition: Thieno[3,2‑d]pyrimidine‑2,4‑dione Scaffold vs. Thieno[2,3‑d] Isomer

The thieno[3,2‑d]pyrimidine‑2,4‑dione scaffold has yielded potent JAK1 inhibitors (e.g., compound 46, IC₅₀ = 0.022 µM) [1]. In contrast, the regioisomeric thieno[2,3‑d]pyrimidine‑2,4‑dione scaffold has produced MIF2 tautomerase inhibitors with IC₅₀ values in the mid‑micromolar range (e.g., R110, IC₅₀ = 15 µM) [2]. Although this comparison is between different chemotypes and targets, it illustrates that the ring fusion geometry (3,2‑d vs. 2,3‑d) can profoundly influence the biological activity profile, justifying the selection of a specific scaffold for a given target class.

Kinase inhibition Scaffold hopping Medicinal chemistry

Synthetic Tractability: Solid‑Phase and Solution‑Phase Access to Trisubstituted Thieno[3,2‑d]pyrimidines

Robust solid‑phase and solution‑phase synthetic methods have been established for trisubstituted thieno[3,2‑d]pyrimidine derivatives [1]. This enables the efficient preparation of focused compound libraries for SAR exploration. The 3‑(3‑chlorophenyl) substituent can serve as a versatile handle for further functionalization via cross‑coupling or nucleophilic aromatic substitution, offering synthetic advantages over more labile or less reactive N3‑substituents.

Parallel synthesis Library production Building block utility

Optimal Research and Procurement Scenarios for 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione


Kinase Inhibitor Hit‑Finding and Lead Optimisation

The 3‑(3‑chlorophenyl) derivative can serve as a core scaffold for kinase inhibitor programmes, leveraging the demonstrated JAK1 potency of the thieno[3,2‑d]pyrimidine‑2,4‑dione chemotype (compound 46 IC₅₀ = 0.022 µM) [1]. Its meta‑chloro substitution pattern may offer a distinct selectivity window compared to para‑substituted analogues [2].

Focused Compound Library Synthesis

The validated solid‑phase and solution‑phase synthetic methods for trisubstituted thieno[3,2‑d]pyrimidines allow the rapid generation of analogue libraries [1]. The 3‑chlorophenyl group provides a stable, readily functionalizable anchor point for parallel chemistry.

Physicochemical Property Benchmarking

With a computed XLogP3 of 2.8 [1], this compound occupies a favorable lipophilicity range for oral bioavailability. It can be used as a reference standard when profiling new thienopyrimidine analogues for drug‑likeness parameters.

Isomer‑Specific SAR Studies

The availability of both 3‑chloro (≥97% purity) and 4‑chloro (95% purity) isomers [1][2] enables direct, head‑to‑head SAR investigations into the impact of chlorine position on target engagement, metabolic stability, and off‑target pharmacology.

Quote Request

Request a Quote for 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.